molecular formula C6H6N4O2S B047887 Pyrazolo[1,5-a]pyrimidine-3-sulfonamide CAS No. 112582-68-0

Pyrazolo[1,5-a]pyrimidine-3-sulfonamide

Cat. No. B047887
M. Wt: 198.21 g/mol
InChI Key: XSRAGJVDEXDGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine-3-sulfonamide (PPS) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPS is a sulfonamide derivative of pyrazolopyrimidine, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties.

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. Several studies have reported that Pyrazolo[1,5-a]pyrimidine-3-sulfonamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Mechanism Of Action

The exact mechanism of action of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide is not fully understood. However, several studies have suggested that Pyrazolo[1,5-a]pyrimidine-3-sulfonamide exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has also been shown to inhibit the MAPK signaling pathway, which is involved in cell proliferation and survival.

Biochemical And Physiological Effects

Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been found to exhibit various biochemical and physiological effects. For example, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Moreover, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Pyrazolo[1,5-a]pyrimidine-3-sulfonamide in lab experiments is its broad spectrum of biological activities, which makes it a versatile tool for studying various diseases and biological processes. Moreover, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using Pyrazolo[1,5-a]pyrimidine-3-sulfonamide in lab experiments is its potential toxicity, which requires careful handling and dosage optimization.

Future Directions

There are several future directions for research on Pyrazolo[1,5-a]pyrimidine-3-sulfonamide. One of the areas of interest is the development of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the elucidation of the molecular mechanism of action of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide, which could lead to the identification of novel targets for drug development. Moreover, the synthesis of novel Pyrazolo[1,5-a]pyrimidine-3-sulfonamide derivatives with improved pharmacological properties is also an area of future research.

Synthesis Methods

The synthesis of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide involves the reaction of 3-aminopyrazolo[1,5-a]pyrimidine with sulfonyl chloride in the presence of a base. The reaction yields the desired product, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide, which can be purified by recrystallization. The purity and yield of the product can be determined by various analytical techniques, including NMR, IR, and HPLC.

properties

CAS RN

112582-68-0

Product Name

Pyrazolo[1,5-a]pyrimidine-3-sulfonamide

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3-sulfonamide

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)5-4-9-10-3-1-2-8-6(5)10/h1-4H,(H2,7,11,12)

InChI Key

XSRAGJVDEXDGDK-UHFFFAOYSA-N

SMILES

C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1

Canonical SMILES

C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1

synonyms

Pyrazolo[1,5-a]pyrimidine-3-sulfonamide (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.